

A Technical Guide to the Biological Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found ubiquitously in plants.^{[1][2]} Characterized by an aromatic ring with one or more hydroxyl groups, they range from simple molecules like phenolic acids to complex polymers like tannins.^{[1][2]} These compounds are integral to the human diet, being abundant in fruits, vegetables, tea, coffee, and wine.^[1] In recent decades, phenolic compounds have garnered significant attention from the scientific community for their potent biological activities and their potential in preventing and treating chronic and degenerative diseases.^{[2][3]} Their therapeutic properties are largely attributed to their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.^{[3][4]} This guide provides an in-depth technical overview of these core biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

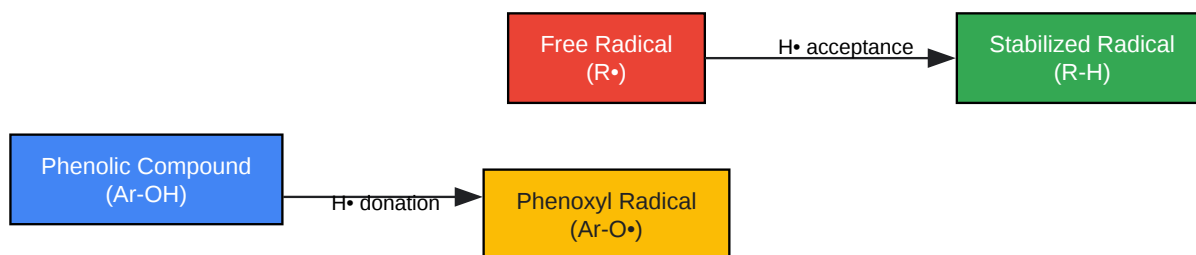
Antioxidant Activity

The antioxidant activity of phenolic compounds is a cornerstone of their health benefits, enabling them to mitigate oxidative stress, a condition linked to numerous pathologies including cancer, cardiovascular diseases, and neurodegenerative disorders.^{[3][5]}

Mechanisms of Action

Phenolic compounds exert their antioxidant effects through several mechanisms:

- **Radical Scavenging:** The primary mechanism involves the donation of a hydrogen atom or an electron from the phenolic hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating the oxidative chain reaction.[5][6][7][8]
- **Metal Chelation:** Some phenolics can chelate metal ions like iron (Fe^{2+}) and copper (Cu^{2+}), which are known to catalyze the formation of free radicals.
- **Modulation of Endogenous Antioxidant Systems:** Phenolic compounds can upregulate the expression of endogenous antioxidant enzymes by activating cellular signaling pathways, most notably the Nrf2-ARE pathway.[9][10][11]

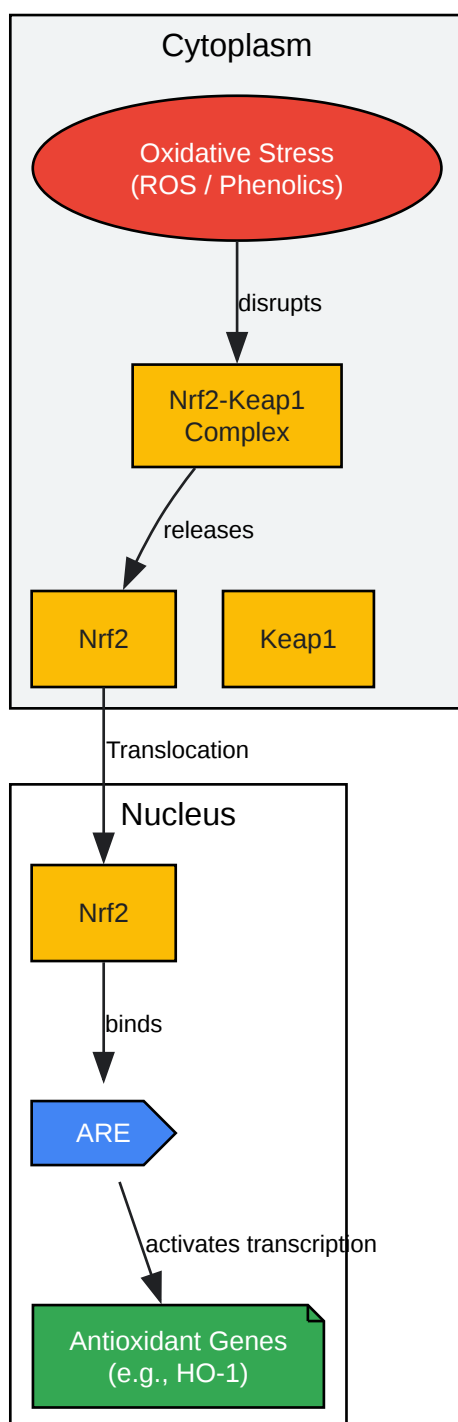


[Click to download full resolution via product page](#)

Caption: Hydrogen atom transfer (HAT) mechanism of radical scavenging.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[9][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[11] Oxidative stress or the presence of electrophilic phenolic compounds disrupts the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus.[11][12][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[11][13]



[Click to download full resolution via product page](#)

Caption: Nrf2/ARE antioxidant response pathway activation by phenolics.

Quantitative Antioxidant Activity Data

The antioxidant capacity of phenolic compounds is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP). The results are typically expressed as IC₅₀ values (the concentration required to inhibit 50% of the activity).

Phenolic Compound	Assay	IC ₅₀ Value	Reference
Flavonoid Fraction (from honey)	DPPH Radical Scavenging	0.33 mg/mL	[14]
Flavonoid Fraction (from honey)	Metal Chelating	0.92 mg/mL	[14]
Flavonoid Fraction (from honey)	Reducing Power	0.36 mg/mL	[14]
Naringenin	DPPH Radical Scavenging	29.5 µg/mL	[15]
Hesperetin	DPPH Radical Scavenging	19.8 µg/mL	[15]
Kaempferol	20α-HSD Activity	13.1 µM	[16]
Taxifolin	20α-HSD Activity	43.9 µM	[16]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a phenolic compound using the stable DPPH radical.

1. Materials and Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test phenolic compound

- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader (spectrophotometer)

2. Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
- Preparation of Test Samples: Prepare a stock solution of the phenolic compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid).
- Assay:
 - In a 96-well plate, add 50 μ L of each sample dilution to respective wells.
 - Add 150 μ L of the 0.1 mM DPPH solution to each well.
 - For the blank, add 50 μ L of methanol and 150 μ L of the DPPH solution.
 - For the negative control, add 50 μ L of methanol and 150 μ L of methanol.
- Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] * 100$
- IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test sample. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases.[10][17] Phenolic compounds exhibit potent anti-inflammatory properties by modulating various cellular and molecular pathways.[17][18]

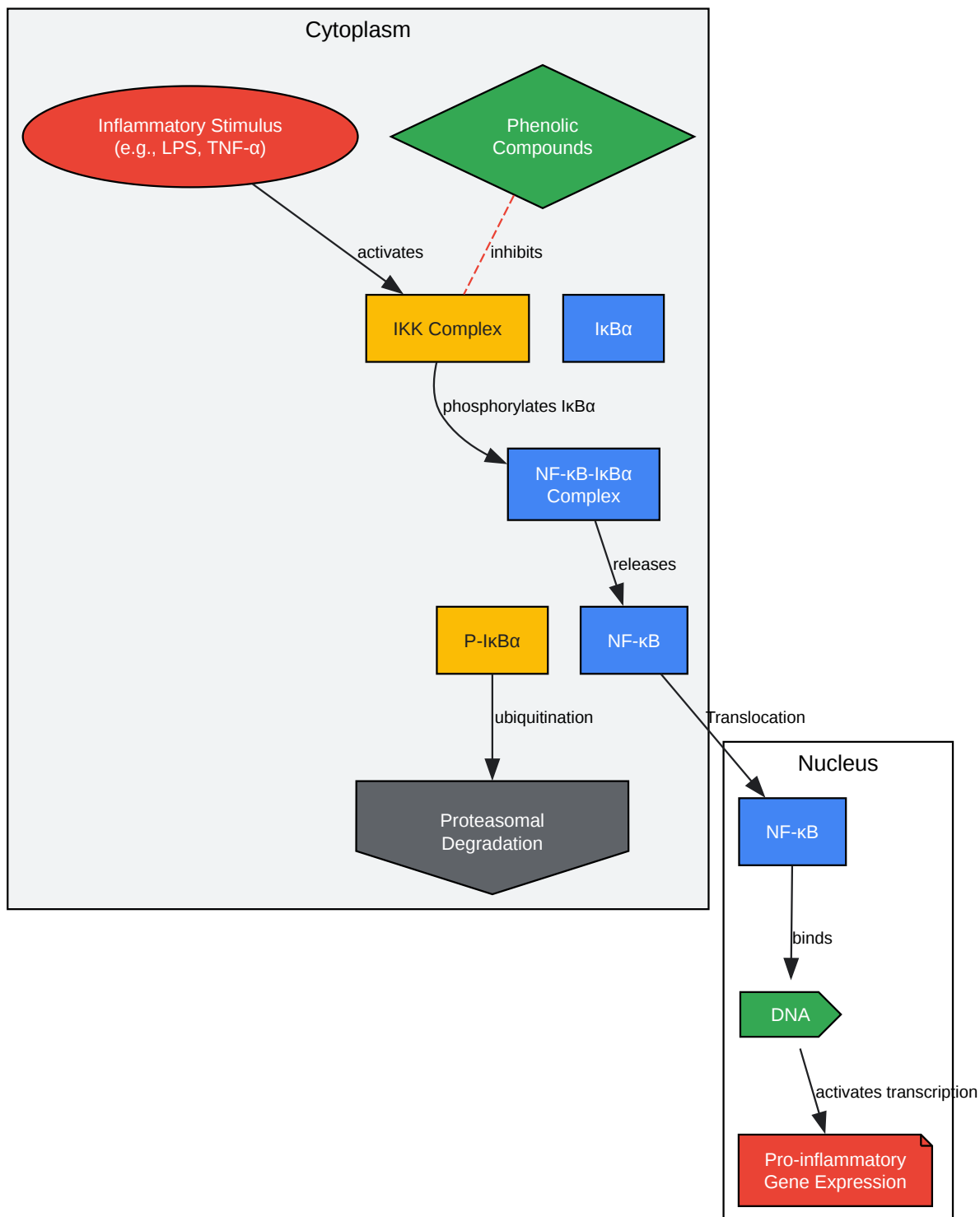
Mechanisms of Action

The anti-inflammatory effects of phenolics are mediated through:

- **Inhibition of Pro-inflammatory Enzymes:** Phenolics can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[17][19]
- **Modulation of Signaling Pathways:** A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[10][17][20]
- **Reduction of Pro-inflammatory Cytokines:** By inhibiting pathways like NF-κB, phenolic compounds decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18]

NF-κB Signaling Pathway

The NF-κB pathway is central to the inflammatory response.[21] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[21] Inflammatory stimuli (e.g., LPS, TNF-α) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[20] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins.[20] Phenolic compounds can interfere with this pathway at multiple points, notably by inhibiting IKK activation, thus preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[21]



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF- κ B inflammatory pathway by phenolics.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of phenolic compounds can be assessed by their ability to inhibit inflammatory mediators or enzymes.

Phenolic Compound	Assay	IC50 Value	Reference
Isoorientin	NF-κB Inhibition	8.9 µg/mL	[22]
Orientin	NF-κB Inhibition	12 µg/mL	[22]
Isovitexin	NF-κB Inhibition	18 µg/mL	[22]
Isovitexin	iNOS Inhibition	21 µg/mL	[22]
Flavonoid Fraction (from honey)	Albumin Denaturation Inhibition	0.11 mg/mL	[14]
Flavonoid Fraction (from honey)	Proteinase Inhibition	1.79 mg/mL	[14]
3,5-O-dicaffeoylquinic acid	Anti-inflammatory Activity	0.87 µM	[23]
Methyl 3,5-O-dicaffeoylquininate	Anti-inflammatory Activity	0.83 µM	[23]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

1. Materials and Reagents:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

- Lipopolysaccharide (LPS) from E. coli
- Test phenolic compound
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plate

2. Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Remove the medium. Add 100 µL of fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.
- Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
- Nitrite Measurement (Griess Assay):
 - After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
 - Prepare a sodium nitrite standard curve (0-100 µM).
 - Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is proportional to the amount of NO produced.

- **Calculation:** Determine the nitrite concentration in each sample using the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC50 value.
- **(Optional) Cell Viability:** Perform an MTT assay on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.

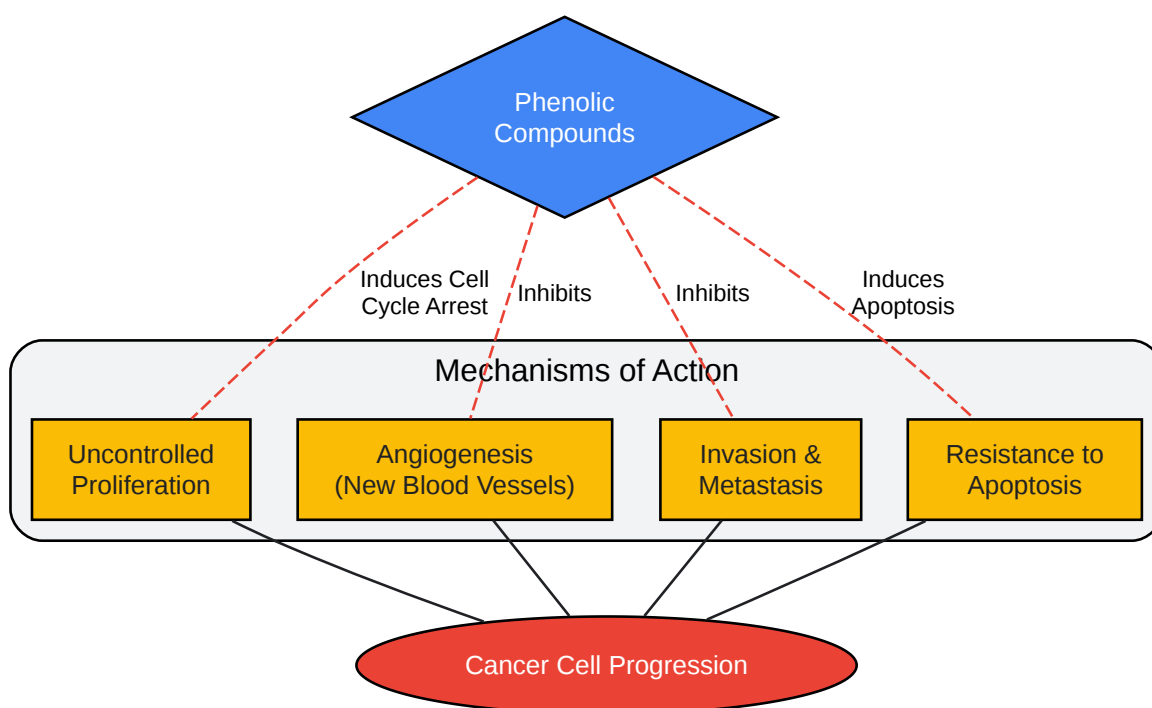
Anticancer Activity

Phenolic compounds have shown considerable promise as anticancer agents due to their ability to target multiple checkpoints in cancer progression.[\[24\]](#)[\[25\]](#)

Mechanisms of Action

The anticancer properties of phenolics are multifaceted and include:[\[24\]](#)[\[26\]](#)

- **Induction of Apoptosis:** They can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[\[24\]](#)
- **Cell Cycle Arrest:** Phenolic compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases (e.g., G1, G2/M).[\[24\]](#)[\[26\]](#)
- **Anti-Angiogenesis:** They can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[\[25\]](#)
- **Inhibition of Metastasis:** They can prevent cancer cells from invading surrounding tissues and spreading to distant organs.[\[24\]](#)
- **Antioxidant/Pro-oxidant Activity:** While generally antioxidants, at high concentrations or in the presence of metal ions, some phenolics can act as pro-oxidants, generating ROS that selectively kill cancer cells.



[Click to download full resolution via product page](#)

Caption: Multifaceted anticancer mechanisms of phenolic compounds.

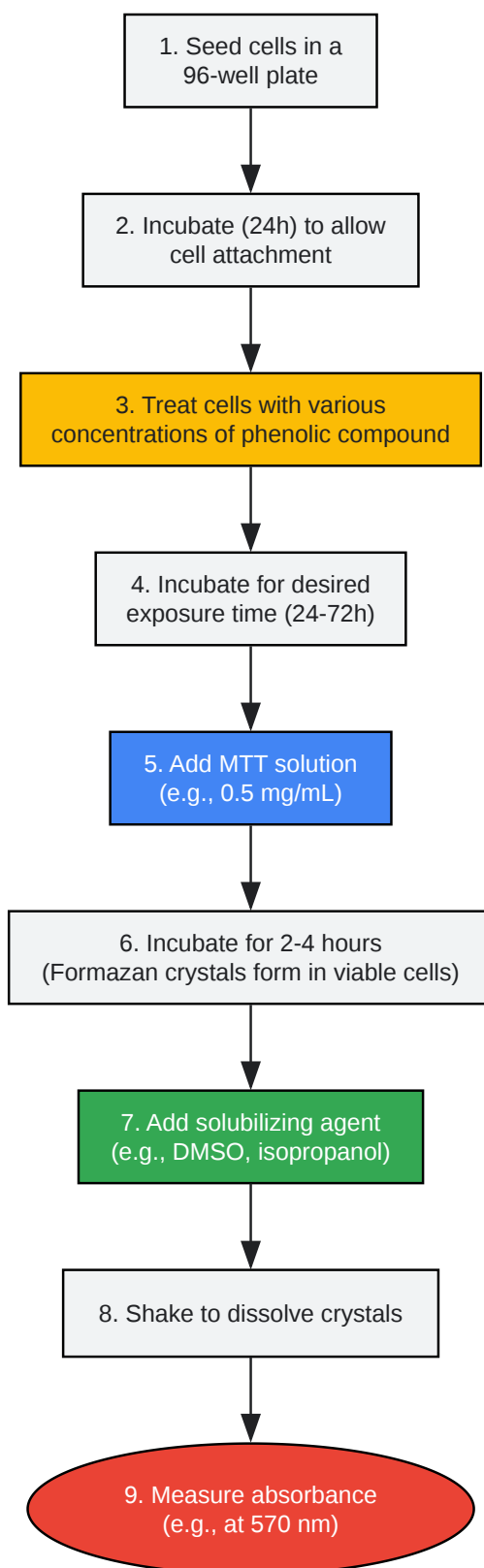
Quantitative Anticancer Activity Data

The cytotoxic effect of phenolic compounds against cancer cells is commonly measured by the MTT assay, with results expressed as IC₅₀ values.

Phenolic Compound	Cancer Cell Line	IC50 Value	Reference
Dieckol	A549 (Lung Cancer)	25 µg/mL	[27]
Dieckol	PANC-1 (Pancreatic Cancer)	20 µM	[27]
Hydroxytyrosol	HT-29 (Colon Cancer)	Strong anti-proliferative effects noted	[4]
Oleuropein	MCF-7 (Breast Cancer)	Induced cell death	[4]
Hydroxytyrosol	MCF-7 (Breast Cancer)	Induced cell death	[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[\[28\]](#)[\[29\]](#) It measures the metabolic activity of cells, based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[\[29\]](#)



[Click to download full resolution via product page](#)

Caption: Standard workflow for the MTT cytotoxicity assay.

1. Materials and Reagents:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[29]
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Test phenolic compound and a vehicle control (e.g., DMSO)
- Positive control for cytotoxicity (e.g., Doxorubicin)

2. Procedure:[30][31]

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 μ L of medium) and incubate overnight.
- Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 μ L of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
- MTT Addition: After incubation, add 10-20 μ L of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Solubilization: Carefully remove the medium containing MTT. Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540-590 nm.[31]

- Calculation: Calculate cell viability as a percentage of the vehicle control:
 - $\% \text{ Viability} = (\text{Abs_sample} / \text{Abs_control}) * 100$
 - Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Phenolic compounds possess broad-spectrum antimicrobial activity against a range of microorganisms, including pathogenic bacteria and fungi, making them potential alternatives to synthetic preservatives and antibiotics.[\[32\]](#)[\[33\]](#)

Mechanisms of Action

The antimicrobial action of phenolics is attributed to several mechanisms:

- **Disruption of Cell Membranes:** The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of bacterial cell membranes, disrupting their structure and increasing permeability.[\[33\]](#)[\[34\]](#) This leads to the leakage of essential intracellular components and cell death.[\[33\]](#)
- **Enzyme Inhibition:** Phenolics can inhibit microbial enzymes by binding to them, often through interactions with hydroxyl groups.
- **Inhibition of Nucleic Acid Synthesis:** Some compounds can interfere with the synthesis of bacterial DNA and RNA.[\[35\]](#)
- **Metal Ion Deprivation:** By chelating essential metal ions, phenolics can deprive bacteria of necessary cofactors for enzymatic reactions.
- **Inhibition of Biofilm Formation:** Many phenolics can interfere with quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors like biofilm formation.[\[32\]](#)

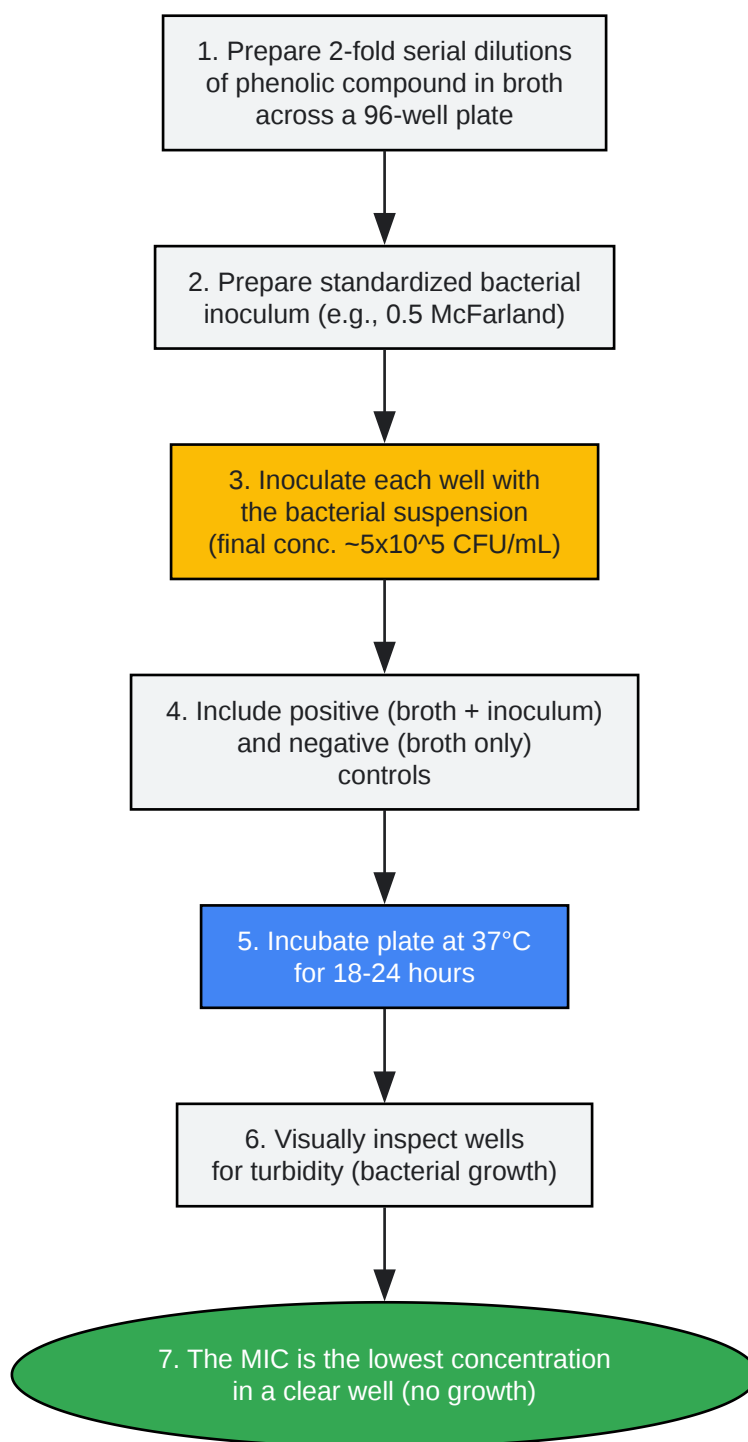
Quantitative Antimicrobial Activity Data

Antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Phenolic Compound	Microorganism	MIC (µg/mL)	Reference
Caffeic Acid	Staphylococcus aureus (MRSA & MSSA)	256 - 1024	[36]
Ferulic Acid	E. coli, P. aeruginosa, S. aureus, L. monocytogenes	100 - 1250	[35]
Gallic Acid	E. coli, P. aeruginosa, S. aureus, L. monocytogenes	500 - 2000	[35]
Rhein	Staphylococcus aureus	7.8 - 31.25	[37]
Rhein	Candida albicans	50	[37]
Caffeic Acid	Bacillus spp.	20	[38]
Naringenin	E. coli	>80	[38]
Thymol	Staphylococcus epidermidis	1.0 mM	[34]
Carvacrol	Pseudomonas aeruginosa	0.8 mM	[34]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain in a 96-well plate format.[\[34\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

1. Materials and Reagents:

- Test phenolic compound
- Bacterial strain (e.g., *Staphylococcus aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB)[34]
- Sterile 96-well microplates
- Standard antibiotic (e.g., Gentamicin) as a positive control
- Spectrophotometer

2. Procedure:

- **Inoculum Preparation:** Culture the bacteria overnight on an agar plate. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Compound Dilution:** Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of the compound in broth. For example, add 100 μ L of broth to wells 2-12. Add 200 μ L of the highest compound concentration to well 1. Transfer 100 μ L from well 1 to well 2, mix, and continue this serial transfer to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
- **Inoculation:** Add 100 μ L of the standardized bacterial inoculum to wells 1-11. Add 100 μ L of sterile broth to well 12 (sterility control). The final volume in each well is 200 μ L.
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the positive control (well 11).
- **(Optional) MBC Determination:** To determine the Minimum Bactericidal Concentration (MBC), subculture 10 μ L from each clear well onto an agar plate. The MBC is the lowest

concentration that results in no bacterial growth on the agar after further incubation.

Conclusion

Phenolic compounds exhibit a remarkable breadth of biological activities that are highly relevant to human health and drug development. Their ability to counteract oxidative stress, quell inflammation, inhibit cancer cell proliferation, and combat microbial infections is supported by a growing body of scientific evidence. The mechanisms underlying these effects are complex and often involve the modulation of key cellular signaling pathways such as Nrf2 and NF- κ B. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to explore, quantify, and harness the therapeutic potential of these versatile natural molecules. Further research, including clinical trials, is essential to fully translate the promising preclinical findings into effective therapeutic strategies for a range of human diseases.[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jscholaronline.org [jscholaronline.org]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Polyphenols Targeting NF- κ B Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plant polyphenols as inhibitors of NF- κ B induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 27. mdpi.com [mdpi.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. broadpharm.com [broadpharm.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. static.igem.wiki [static.igem.wiki]
- 32. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. iipseries.org [iipseries.org]
- 34. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Phenolic Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313040#biological-activity-of-phenolic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com